molecular formula C45H37N5O4 B1398498 Fmoc-Gln(trt)-Bt CAS No. 1155875-65-2

Fmoc-Gln(trt)-Bt

Cat. No. B1398498
CAS RN: 1155875-65-2
M. Wt: 711.8 g/mol
InChI Key: ZLCVVUWNCORIMN-FAIXQHPJSA-N
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Description

“Fmoc-Gln(trt)-Bt” is also known as Nα-Fmoc-Nδ-trityl-L-glutamine . It is a Fmoc protected amino acid derivative used as a reagent in the synthesis of peptides . As glutamine is protected with a trityl group, unwanted substitute products in the reactions can be prevented .


Synthesis Analysis

The trityl-protecting group is normally removed by 95% TFA in 1-3 hours, with no alkylation of Trp . Using Fmoc-Gln (Trt)-OH in peptide synthesis prevents the possibility of the amide side chain from undergoing dehydration side reactions during activation, especially with carbodiimide reagents .


Molecular Structure Analysis

The molecular formula of “Fmoc-Gln(trt)-Bt” is C39H34N2O5 . The molecular weight is 610.70 . The structure of “Fmoc-Gln(trt)-Bt” is complex and it consists of a dipeptide in which the threonine residue has been reversibly protected as a structure-breaking proline-like TFA-labile oxazolidine .


Chemical Reactions Analysis

“Fmoc-Gln(trt)-Bt” has good solubility properties in most organic solvents, and its use has been shown to result in significantly purer peptides than other derivatives used for the introduction of Gln . Coupling can be performed by standard procedures .


Physical And Chemical Properties Analysis

“Fmoc-Gln(trt)-Bt” is a white to off-white powder . It has a density of 1.3±0.1 g/cm3, a boiling point of 873.5±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . The optical rotation is [α]/D -14.0±1.5°, c = 1% in DMF .

Scientific Research Applications

Methodologies and Technologies in Scientific Research

Functional Magnetic Resonance Imaging (fMRI) and Its Reliability : fMRI is a crucial method for investigating cognitive processes in the human brain. Despite its widespread use, the reliability of fMRI findings is a subject of ongoing debate. Efforts to improve fMRI reliability focus on understanding factors influencing data quality and methods for enhancing data interpretation (Bennett & Miller, 2010).

Applications of Recombinant DNA Technology : The development of insect-resistant crops through genetic engineering, such as Bt crops, showcases the application of recombinant DNA technology in agriculture. These advancements have led to significant reductions in insecticide use, benefiting the environment and farmer health (Yu, Li, & Wu, 2011).

Near-Infrared Spectroscopy (NIRS) in Neuroeconomic Research : NIRS is emerging as a promising tool for investigating economic decision-making, complementing traditional fMRI studies. This technology offers advantages in portability and motion tolerance, enabling research in more naturalistic settings (Kopton & Kenning, 2014).

Digital Technology in Facilities Management : The integration of digital technologies, such as Building Information Modeling (BIM) and the Internet of Things (IoT), is transforming facilities management. These advancements offer potential for enhancing data interoperability, improving the accuracy of building models, and fostering effective asset management (Wong, Ge, & He, 2018).

Mechanism of Action

Target of Action

Fmoc-Gln(trt)-Bt is primarily used in the field of peptide synthesis . It is a Fmoc-protected amino acid derivative . The primary targets of this compound are the peptide chains that are being synthesized .

Mode of Action

Fmoc-Gln(trt)-Bt interacts with its targets by being incorporated into the growing peptide chain during the synthesis process . The Fmoc group provides protection for the amino acid during the synthesis, preventing unwanted side reactions . The trityl-protecting group is normally removed by 95% TFA in 1-3 hours, with no alkylation of Trp .

Biochemical Pathways

The biochemical pathway primarily affected by Fmoc-Gln(trt)-Bt is the synthesis of peptides . The compound is used as a building block in the formation of peptide chains, and its use has been shown to result in significantly purer peptides than other derivatives used for the introduction of Gln .

Pharmacokinetics

It’s worth noting that fmoc-gln(trt)-bt has good solubility properties in most organic solvents , which can impact its availability during the synthesis process.

Result of Action

The result of Fmoc-Gln(trt)-Bt’s action is the successful incorporation of the glutamine amino acid residue into the growing peptide chain . This leads to the formation of the desired peptide with high purity .

Action Environment

The action of Fmoc-Gln(trt)-Bt can be influenced by various environmental factors in the laboratory setting. For example, the choice of solvent can affect the solubility and therefore the efficiency of peptide synthesis . Additionally, the temperature and pH of the reaction environment can also impact the efficiency of the protecting group removal and the overall peptide synthesis .

Safety and Hazards

“Fmoc-Gln(trt)-Bt” is classified as a skin sensitizer (Category 1, H317) and has chronic aquatic toxicity (Category 4, H413) . It is recommended to wear disposable gloves and avoid breathing dust . In case of skin contact, wash off with soap and plenty of water .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-(benzotriazol-1-yl)-1,5-dioxo-5-(tritylamino)pentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H37N5O4/c51-42(47-45(31-16-4-1-5-17-31,32-18-6-2-7-19-32)33-20-8-3-9-21-33)29-28-40(43(52)50-41-27-15-14-26-39(41)48-49-50)46-44(53)54-30-38-36-24-12-10-22-34(36)35-23-11-13-25-37(35)38/h1-27,38,40H,28-30H2,(H,46,53)(H,47,51)/t40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCVVUWNCORIMN-FAIXQHPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)N4C5=CC=CC=C5N=N4)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)N4C5=CC=CC=C5N=N4)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H37N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718800
Record name (9H-Fluoren-9-yl)methyl {(2S)-1-(1H-benzotriazol-1-yl)-1,5-dioxo-5-[(triphenylmethyl)amino]pentan-2-yl}carbamate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

711.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Gln(trt)-Bt

CAS RN

1155875-65-2
Record name (9H-Fluoren-9-yl)methyl {(2S)-1-(1H-benzotriazol-1-yl)-1,5-dioxo-5-[(triphenylmethyl)amino]pentan-2-yl}carbamate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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